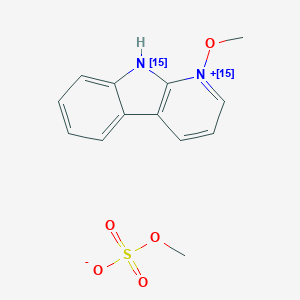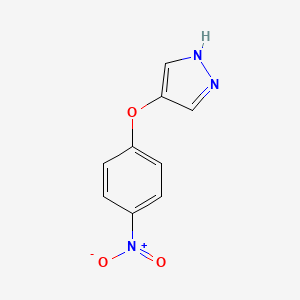
5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal typically involves the condensation of N-hydroxymethyl phthalimide with salicylic acid. The reaction is carried out in the presence of glacial acetic acid and distilled water, with the mixture being stirred at room temperature for about four hours. After the reaction is complete, the precipitates are filtered, washed with acetone, and air-dried .
Análisis De Reacciones Químicas
5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal acetates, formalin, and glacial acetic acid. The major products formed from these reactions are typically metal complexes, such as those involving copper, manganese, zinc, cobalt, and nickel .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used to study the formation of metal complexes and their properties. In biology, it has been investigated for its antimicrobial activity, particularly against plant pathogens. In medicine, it is being explored for its potential use in drug development, particularly in the design of new antimicrobial agents. In industry, it is used in the production of various chemical intermediates .
Mecanismo De Acción
The mechanism of action of 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal involves its interaction with specific molecular targets and pathways. It is known to form complexes with metal ions, which can enhance its antimicrobial activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes in microorganisms .
Comparación Con Compuestos Similares
5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal can be compared with other similar compounds, such as 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride and 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. These compounds share the 1,3-dioxoisoindoline moiety but differ in their substituents and functional groups.
Propiedades
Fórmula molecular |
C13H13NO4 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
5-(1,3-dioxoisoindol-2-yl)oxypentanal |
InChI |
InChI=1S/C13H13NO4/c15-8-4-1-5-9-18-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-8H,1,4-5,9H2 |
Clave InChI |
LUPWYCFSBPVTOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
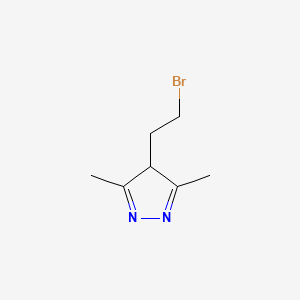
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime](/img/structure/B13725304.png)
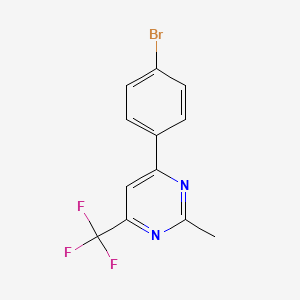


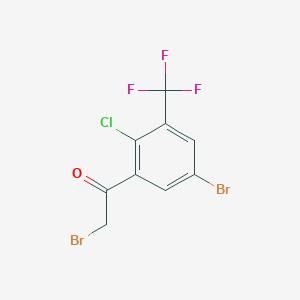
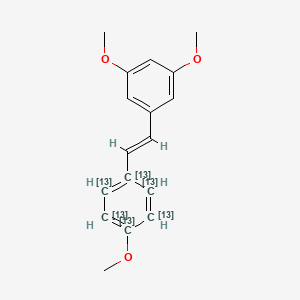
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725323.png)
![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
